molecular formula C16H21FN4O2S B5326314 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine

Cat. No. B5326314
M. Wt: 352.4 g/mol
InChI Key: VGWPIKKCUOBWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine, also known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPP is a piperazine derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The exact mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent therapeutic effects in various fields of science. However, there are also some limitations associated with the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic use.

Future Directions

There are several future directions for the study of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine. One potential area of research is the development of more effective and efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic use. This compound may also have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease, which could be explored in future studies. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents with significant clinical applications.

Synthesis Methods

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves a multistep reaction process, which includes the condensation of 3-fluorobenzylamine with ethyl 4-bromobutanoate to form 1-(3-fluorobenzyl)-4-butoxy piperidine. This intermediate is then reacted with hydrazine hydrate to form 1-(3-fluorobenzyl)-4-hydrazinyl piperidine, which is further reacted with ethyl pyruvate to form 1-(3-fluorobenzyl)-4-(1-ethyl-1H-pyrazol-4-yl) piperidine. Finally, the compound is treated with sulfuric acid to form this compound.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to possess neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S/c1-2-20-13-16(11-18-20)24(22,23)21-8-6-19(7-9-21)12-14-4-3-5-15(17)10-14/h3-5,10-11,13H,2,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWPIKKCUOBWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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